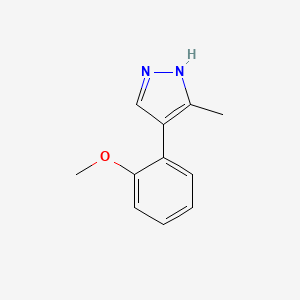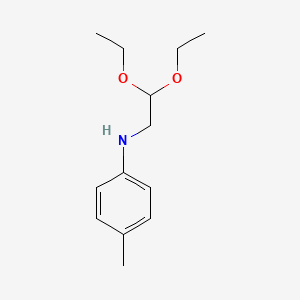
3-(2-Methylphenoxy)propanenitrile
Vue d'ensemble
Description
3-(2-Methylphenoxy)propanenitrile (MPN) is an organic compound with the chemical formula C10H11NO. It is used in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenoxy)propanenitrile is represented by the InChI code: 1S/C10H11NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,8H2,1H3 . The molecular weight of this compound is 161.2 g/mol.Physical And Chemical Properties Analysis
3-(2-Methylphenoxy)propanenitrile is a liquid at room temperature . It has a melting point of 27-30°C . The compound is stored at a temperature of 4°C for preservation .Applications De Recherche Scientifique
Structural and Dynamical Studies
Mephenesin serves as a subject to explore conformational flexibility, orientation of carbon chains relative to the benzene plane, and effects of substituent positions on rotational barriers. Rotational spectroscopy and quantum calculations reveal that mephenesin's most stable structure is highly planar, stabilized by cooperative intramolecular hydrogen bonding. This planarity and stabilization play crucial roles in its biological activity and interaction with other molecules (Écija et al., 2014).
Kinetic and Mechanism Studies in Synthesis Processes
The kinetics and mechanisms of lipase-catalyzed regioselective monoacetylation of 3-(2-methylphenoxy)propanediol, a close derivative, have been extensively studied. Candida antarctica lipase B emerged as an efficient catalyst for regioselective monoacetylation, providing insights into optimizing reaction parameters for enhanced reaction rates and conversions. This study extends to various 3-(aryloxy)-1,2-propanediols, illustrating the compound's versatility in synthesis processes (Pawar & Yadav, 2015).
Potential in Biodegradation
Research on the biodegradation of Bisphenol A (BPA) and its analogs in seawater highlights the environmental impact and degradation behaviors of these compounds. BPA, sharing structural similarities with mephenesin, demonstrates varying degrees of biodegradability in aquatic environments, with implications for mephenesin's potential biodegradability and environmental persistence. This area of study is crucial for understanding how such compounds, once released into the environment, can be broken down through microbial action or other biodegradation processes (Danzl et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methylphenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJKMBLSQHRIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368188 | |
| Record name | 3-(2-methylphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25268-05-7 | |
| Record name | 3-(2-methylphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one](/img/structure/B1620519.png)




![3-[(2-chloroacetyl)amino]thiophene-2-carboxylic Acid](/img/structure/B1620524.png)

![4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1620530.png)

![Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate](/img/structure/B1620534.png)
![2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide](/img/structure/B1620535.png)

